molecular formula C24H25N5O B2446765 1-(4-methoxyphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine CAS No. 1326911-36-7

1-(4-methoxyphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine

Cat. No.: B2446765
CAS No.: 1326911-36-7
M. Wt: 399.498
InChI Key: LWMVUCSQFCPDOJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in the field of medicinal chemistry. It contains functional groups such as methoxyphenyl, piperazine, and pyrazolo[1,5-a]pyrazine .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques like NMR or X-ray crystallography .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties might include its molecular weight, melting point, and solubility .

Scientific Research Applications

Chemical Synthesis and Characterization

A pivotal area of research involving the compound 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine concerns its synthesis and structural characterization. In the realm of chemical synthesis, derivatives similar to this compound, including pyrazole and pyrazolopyrimidine derivatives, have been synthesized and characterized to explore their potential biological activities. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives to screen for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the compound's relevance in medicinal chemistry research (Hassan, Hafez, & Osman, 2014).

Biological and Pharmacological Investigations

Research extends into the biological and pharmacological applications of such compounds. Investigations into similar structures have elucidated their potential as bioactive molecules. For example, compounds with pyrazolo[1,5-a]pyrimidine substructures have been explored for their dopamine receptor partial agonist properties, demonstrating potential therapeutic applications in neuropsychiatric disorders. Möller et al. (2017) discovered high-affinity dopamine receptor partial agonists with pyrazolo[1,5-a]pyridine substructures, emphasizing the significance of structural motifs like 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine in drug discovery (Möller, Banerjee, et al., 2017).

Antimicrobial and Antifungal Properties

A noteworthy aspect of research on similar compounds is their antimicrobial and antifungal properties. Sharma et al. (2017) synthesized pyrazole-containing s-triazine derivatives, demonstrating their antimicrobial and antifungal activities against various microorganisms. This research suggests the potential utility of compounds like 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine in developing new antimicrobial agents (Sharma, Ghabbour, et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include testing its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O/c1-18-5-3-4-6-21(18)22-17-23-24(25-11-12-29(23)26-22)28-15-13-27(14-16-28)19-7-9-20(30-2)10-8-19/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMVUCSQFCPDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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